Cas no 2137989-62-7 (ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)

エチル5-(1,2-ジメトキシエチル)-1,2,4-オキサジアゾール-3-カルボキシレートは、1,2,4-オキサジアゾール骨格を有する有機化合物です。この化合物は、カルボキシレートエステル基とジメトキシエチル基という2つの官能基を併せ持ち、高い反応性と多様な化学変換の可能性を特徴とします。特に、医薬品中間体や農薬合成における有用なビルディングブロックとしての応用が期待されます。その分子構造は、求電子性部位と求核性部位を両方備えており、選択的な化学反応に適しています。また、比較的安定な物性を示すため、取り扱いが容易である点も利点です。

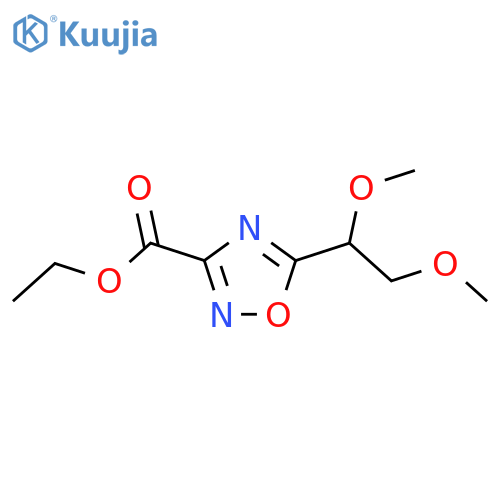

2137989-62-7 structure

商品名:ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate

- 2137989-62-7

- EN300-1120318

-

- インチ: 1S/C9H14N2O5/c1-4-15-9(12)7-10-8(16-11-7)6(14-3)5-13-2/h6H,4-5H2,1-3H3

- InChIKey: MBIVZLONPIGCIN-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=NC(C(=O)OCC)=NO1)COC

計算された属性

- せいみつぶんしりょう: 230.09027155g/mol

- どういたいしつりょう: 230.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1120318-2.5g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1120318-5g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1120318-1g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1120318-10g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1120318-0.25g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1120318-0.05g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1120318-0.1g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1120318-0.5g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 95% | 0.5g |

$946.0 | 2023-10-27 | |

| Enamine | EN300-1120318-5.0g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 5g |

$4102.0 | 2023-06-09 | ||

| Enamine | EN300-1120318-10.0g |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |

2137989-62-7 | 10g |

$6082.0 | 2023-06-09 |

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

2137989-62-7 (ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬